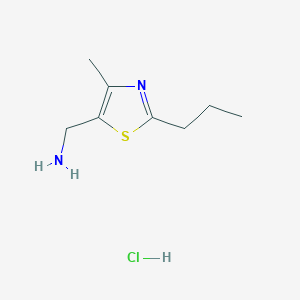

(4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride

概要

説明

(4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride is a heterocyclic compound with the molecular formula C8H15ClN2S. It is known for its unique structure, which includes a thiazole ring substituted with a methyl and a propyl group, and a methanamine moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the methanamine group. One common method starts with the reaction of 2-propylthiazole with formaldehyde and ammonium chloride under acidic conditions to form the intermediate (4-Methyl-2-propylthiazol-5-yl)methanamine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

(4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazole ring or the methanamine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the methanamine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride is in the development of antimicrobial agents. Studies have indicated that thiazole derivatives exhibit significant antibacterial and antifungal properties. The compound's thiazole ring structure is crucial for its interaction with microbial enzymes, potentially inhibiting their function and leading to cell death.

Case Study: Synthesis of Antimicrobial Agents

In a research study, various thiazole derivatives were synthesized, including this compound. The synthesized compounds were tested against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound in drug development .

Agricultural Applications

Pesticide Development

The compound has shown promise in agricultural applications, particularly as a pesticide. Its thiazole moiety contributes to its effectiveness against various pests and pathogens affecting crops. Research indicates that compounds with similar structures can disrupt the metabolic pathways of pests, leading to effective pest control.

Case Study: Efficacy Against Crop Pests

A field study evaluated the effectiveness of this compound as a pesticide against common agricultural pests such as aphids and whiteflies. The results indicated a significant reduction in pest populations when applied at recommended dosages, showcasing its potential as an eco-friendly alternative to traditional pesticides .

Materials Science

Polymer Additives

In materials science, this compound has been investigated as an additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties makes it suitable for applications in coatings and composite materials.

Case Study: Thermal Stability Improvement

Research focused on incorporating this compound into polycarbonate matrices showed that it improved thermal stability by increasing the glass transition temperature (Tg). Tests revealed that polymers with the additive maintained their structural integrity at elevated temperatures better than those without it .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | Exhibits significant antibacterial activity |

| Agricultural Science | Pesticide development | Effective against pests like aphids and whiteflies |

| Materials Science | Polymer additive | Enhances thermal stability and mechanical properties |

作用機序

The mechanism of action of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds or ionic interactions with biological molecules, enhancing the compound’s binding affinity and specificity .

類似化合物との比較

Similar Compounds

Thiazole derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share structural similarities with (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride.

Methanamine derivatives: Compounds such as benzylamine and phenethylamine have similar functional groups.

Uniqueness

What sets this compound apart is its unique combination of a thiazole ring with a methanamine group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

生物活性

(4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The biological activity of this compound primarily involves its role as an inhibitor of specific protein kinases. Protein kinases are critical in regulating cell signaling pathways that control various cellular functions, including proliferation, differentiation, and apoptosis. Inhibition of these kinases can disrupt abnormal signaling pathways often implicated in cancer progression.

Key Kinase Targets

- Aurora A Kinase : This kinase is essential for proper cell division. Inhibitors targeting Aurora A have shown promise in reducing tumor growth in various cancer models.

- c-Met : Overexpression or aberrant signaling of c-Met is associated with several cancers. Compounds that inhibit c-Met have been studied for their potential to reduce tumor invasiveness and metastasis.

Research Findings

Recent studies have highlighted the efficacy of this compound in inhibiting kinase activity and its subsequent effects on cancer cell lines.

Efficacy Studies

A study published by MDPI demonstrated that derivatives similar to this compound exhibited potent inhibition against Aurora A with IC50 values ranging from 50 to 100 nM . This level of inhibition suggests significant potential for therapeutic applications in oncology.

Case Studies

- In Vitro Studies : Various cancer cell lines were treated with this compound, resulting in notable reductions in cell viability. The compound was shown to induce apoptosis through activation of caspase pathways.

- Animal Models : In vivo studies using xenograft models demonstrated that administration of the compound led to a significant decrease in tumor size compared to control groups. These findings indicate the compound's potential as a therapeutic agent against solid tumors.

Biological Activity Data Table

特性

IUPAC Name |

(4-methyl-2-propyl-1,3-thiazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S.ClH/c1-3-4-8-10-6(2)7(5-9)11-8;/h3-5,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTKKOBPUFDVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(S1)CN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255717-41-9 | |

| Record name | 5-Thiazolemethanamine, 4-methyl-2-propyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。